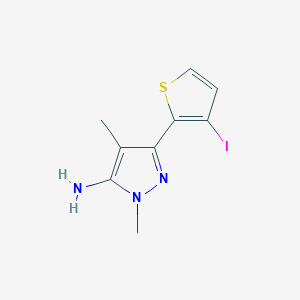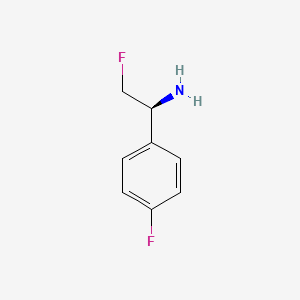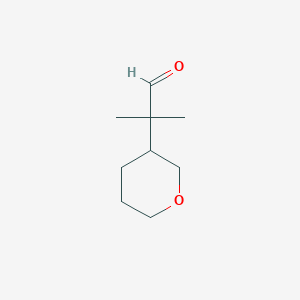
2-Methyl-2-(oxan-3-yl)propanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-(oxan-3-yl)propanal is an organic compound with the molecular formula C9H16O2 It is a derivative of propanal, featuring a methyl group and an oxan-3-yl group attached to the central carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(oxan-3-yl)propanal typically involves the reaction of 2-methylpropanal with an appropriate oxan-3-yl derivative under controlled conditions. The reaction may require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow synthesis and automated monitoring systems to maintain consistent quality .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2-(oxan-3-yl)propanal can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the aldehyde group to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
Oxidation: 2-Methyl-2-(oxan-3-yl)propanoic acid
Reduction: 2-Methyl-2-(oxan-3-yl)propanol
Substitution: Products vary based on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Methyl-2-(oxan-3-yl)propanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Methyl-2-(oxan-3-yl)propanal involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The oxan-3-yl group may also contribute to the compound’s overall reactivity and interaction with biological systems .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-2-(oxan-4-yl)propanal: Similar structure but with the oxan group attached at a different position.
2-Methyl-2-(methylsulfonyl)propanal: Contains a methylsulfonyl group instead of an oxan group
Uniqueness
2-Methyl-2-(oxan-3-yl)propanal is unique due to the specific positioning of the oxan-3-yl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity and interactions in various applications, making it a valuable compound for targeted research and industrial processes .
Propiedades
Número CAS |
1936651-51-2 |
|---|---|
Fórmula molecular |
C9H16O2 |
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
2-methyl-2-(oxan-3-yl)propanal |
InChI |
InChI=1S/C9H16O2/c1-9(2,7-10)8-4-3-5-11-6-8/h7-8H,3-6H2,1-2H3 |
Clave InChI |
BKFUYIAHPYFDFB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C=O)C1CCCOC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


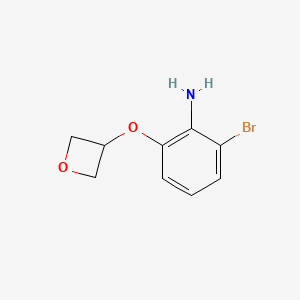

![5-[(Pent-3-yn-1-yl)amino]furan-2-carboxylic acid](/img/structure/B13306163.png)
![[3-(Benzyloxy)phenyl]methanethiol](/img/structure/B13306164.png)

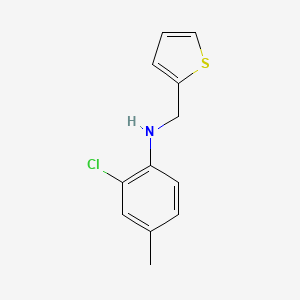
![5-[(azetidin-3-yloxy)methyl]-4-chloro-1,3-dimethyl-1H-pyrazole](/img/structure/B13306181.png)
![2-{[(4-Iodophenyl)methyl]sulfanyl}ethan-1-amine](/img/structure/B13306199.png)

![2-[Amino(cyclopropyl)methyl]-4-chloro-6-methylphenol](/img/structure/B13306203.png)
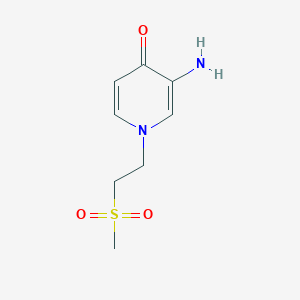
![3,5-Dimethyl-1-[2-(methylsulfanyl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13306211.png)
